异丙甲草胺 ESA 钠盐

描述

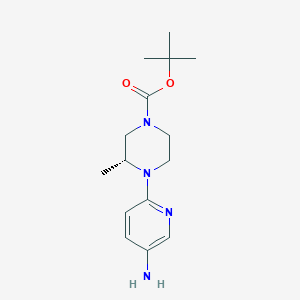

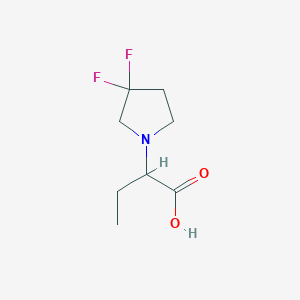

Butachlor ESA sodium salt, also known as 2-[(2,6-Diethylphenyl)(butoxymethyl)amino]-2-oxo-ethanesulfonic acid sodium salt, is a compound with the molecular formula C17H26NNaO5S . It is used as an analytical standard .

Molecular Structure Analysis

The molecular weight of Butachlor ESA sodium salt is 379.45 g/mol . The SMILES string representation of its structure is [Na+].CCCCOCN(C(=O)CS([O-])(=O)=O)c1c(CC)cccc1CC .Physical And Chemical Properties Analysis

Butachlor ESA sodium salt is a solid substance . It has a molecular weight of 379.45 g/mol .科学研究应用

农业中的除草剂效率

异丙甲草胺 ESA 钠盐通常用作苗前除草剂,主要用于农业中的杂草控制。研究表明其在不同的作物中有效,特别是水稻。例如,Veeraputhiran 和 Balasubramanian(2013 年)进行了田间试验,以评估包括异丙甲草胺在内的除草剂在移植水稻品种中的作用。他们发现异丙甲草胺能有效控制杂草种群并提高作物产量 (Veeraputhiran 和 Balasubramanian,2013 年)。同样,Prakash、Shivran 和 Koli(2013 年)报告说,异丙甲草胺在他们的研究中显着降低了杂草密度并提高了水稻产量 (Prakash、Shivran 和 Koli,2013 年)。

环境修复

异丙甲草胺 ESA 钠盐在环境修复中也发挥着作用。Li 等人(2019 年)发现异丙甲草胺在构建的单室微生物燃料电池(MFC)中被有效去除。这表明在异丙甲草胺污染的废水和土壤的生物修复中具有潜在应用 (Li 等人,2019 年)。

土壤健康和微生物动态

异丙甲草胺对土壤健康和微生物动态的影响也是研究重点。Bera 和 Ghosh(2013 年)研究了异丙甲草胺对移植水稻中土壤特性和微生物区系的影响,发现土壤理化性质没有显着变化,但微生物数量暂时减少 (Bera 和 Ghosh,2013 年)。

光催化降解

Mahmoodi 等人(2007 年)的研究探索了使用纳米光催化在水溶液中降解和矿化异丙甲草胺。本研究对于了解从受污染水源中去除异丙甲草胺具有重要意义 (Mahmoodi 等人,2007 年)。

作用机制

Target of Action

Butachlor ESA sodium salt, also known as 2-[(2,6-Diethylphenyl)(butoxymethyl)amino]-2-oxo-ethanesulfonic acid sodium salt , is a widely used herbicide . The primary target of Butachlor ESA sodium salt is the biosynthesis of very-long-chain fatty acids (VLCFAs) in microsomes . By inhibiting this process, it prevents the early development of plants .

Mode of Action

The interaction of Butachlor ESA sodium salt with its targets involves both physical and chemical adsorption . The compound adheres to the surface of its targets and inhibits the extension of the VLCFAs . This interaction conforms to pseudo-second-order kinetics , indicating a complex process that involves more than one step.

Biochemical Pathways

The inhibition of VLCFA biosynthesis by Butachlor ESA sodium salt affects several biochemical pathways. The exact pathways and their downstream effects are still under investigation . It is known that the disruption of vlcfa biosynthesis can lead to a variety of effects, including the inhibition of plant growth .

Pharmacokinetics

It is known that the compound has a molecular weight of 37945 , which may influence its bioavailability

Result of Action

The molecular and cellular effects of Butachlor ESA sodium salt’s action primarily involve the inhibition of plant growth . By disrupting VLCFA biosynthesis, the compound prevents the normal development of plant tissues . This makes it an effective herbicide for controlling undesirable grasses and broadleaf weeds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Butachlor ESA sodium salt. For instance, the pH value and salt ion concentration can affect the electrostatic interaction of the compound with its targets . Additionally, aging can cause a significant drop in the adsorption capacity of Butachlor ESA sodium salt . Therefore, the environmental context is a crucial factor to consider when using this compound.

未来方向

Microbial degradation methods have attracted much attention for the removal of butachlor, the parent compound of Butachlor ESA sodium salt, from the environment . This suggests potential future directions in researching and developing effective bioremediation strategies for butachlor-contaminated environments .

属性

IUPAC Name |

sodium;2-[N-(butoxymethyl)-2,6-diethylanilino]-2-oxoethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO5S.Na/c1-4-7-11-23-13-18(16(19)12-24(20,21)22)17-14(5-2)9-8-10-15(17)6-3;/h8-10H,4-7,11-13H2,1-3H3,(H,20,21,22);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWWTVNLPSYRSP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCN(C1=C(C=CC=C1CC)CC)C(=O)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26NNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butachlor ESA sodium salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1469466.png)

![Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate](/img/structure/B1469471.png)

![4-({4-[(3-Fluorobenzyl)oxy]phenyl}sulfanyl)piperidine hydrochloride](/img/structure/B1469474.png)

![2-Methyl-4-{[2-(methyloxy)ethyl]amino}-5-nitrobenzoic acid](/img/structure/B1469478.png)